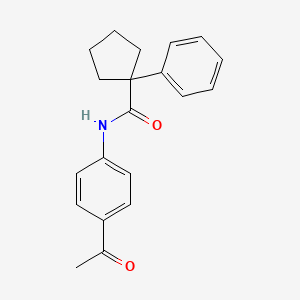

N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-15(22)16-9-11-18(12-10-16)21-19(23)20(13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTBGFCSOLJDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-acetylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The phenyl and acetyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide is a chemical compound with applications in chemistry, biology, medicine, and industry. Its unique cyclopentane ring structure distinguishes it from other similar compounds, influencing its reactivity and interactions with biological targets, making it valuable for specific research applications.

Scientific Research Applications

Chemistry: this compound is used as a building block in the synthesis of complex organic molecules.

Biology: It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is explored for potential therapeutic effects in drug development.

Industry: It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids. Reagents such as potassium permanganate () or chromium trioxide () in acidic conditions can be used.

- Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reagents like lithium aluminum hydride () or sodium borohydride ().

- Substitution: The phenyl and acetyl groups can participate in electrophilic aromatic substitution reactions using electrophiles such as halogens (, ) in the presence of a Lewis acid catalyst like aluminum chloride ().

This compound is of interest in medicinal chemistry because of its structural features and potential biological activities.

Anticancer Studies: In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting its potential as a lead compound for cancer therapeutics, possibly linked to the modulation of apoptotic pathways.

Anti-inflammatory Research: Studies have assessed the compound's ability to reduce inflammation in animal models, with promising results in decreasing edema and inflammatory markers, suggesting potential for treating inflammatory diseases.

Microbial Inhibition: Research has evaluated its antimicrobial properties against various bacterial strains, revealing moderate efficacy, suggesting that structural modifications could enhance its antimicrobial potency.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups () increase polarity and stabilize negative charge, favoring interactions with cationic binding pockets. These groups may improve solubility in polar solvents but reduce membrane permeability . However, they may reduce binding affinity in hydrophobic environments . Halogens: Bromo (-Br) and chloro (-Cl) substituents () contribute to lipophilicity and van der Waals interactions, making them suitable for targets requiring bulky hydrophobic groups (e.g., kinase ATP-binding pockets) .

- Core Modifications: Cyclopropane analogs (e.g., N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, ) exhibit restricted conformational flexibility compared to cyclopentane derivatives. This rigidity can improve selectivity but reduce synthetic yields (e.g., 78% for cyclopropane vs. discontinued status of target compound) .

Biological Activity

N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an acetyl group on a phenyl ring, linked to a cyclopentane moiety via a carboxamide functional group. The molecular formula is CHNO, with a molecular weight of approximately 269.34 g/mol. This structure is significant as it may influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated for various therapeutic applications, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. It is believed to interact with specific receptors involved in cell signaling pathways, potentially modulating tumor growth dynamics .

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Antimicrobial Properties : There are indications that this compound may exhibit antimicrobial activity against certain pathogens, although further studies are required to confirm these effects and elucidate the underlying mechanisms .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctions between this compound and structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Acetyl group on phenyl | Anticancer, anti-inflammatory | Unique cyclopentane structure |

| N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | Fluorine substitution | Potential receptor modulation | Enhanced lipophilicity |

| N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide | Different acetyl position | Antimicrobial activity | Distinct pharmacological profile |

This table illustrates how variations in substituents can significantly affect biological activity and pharmacokinetic properties.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of cancer cell lines, suggesting potential as a lead compound for further development in cancer therapeutics. The mechanism was linked to the modulation of apoptotic pathways .

- Anti-inflammatory Research : A study assessed the compound's ability to reduce inflammation in animal models, showing promising results in decreasing edema and inflammatory markers, indicating a potential for treating inflammatory diseases.

- Microbial Inhibition : Research evaluated its antimicrobial properties against various bacterial strains, revealing moderate efficacy. This suggests that structural modifications could enhance its antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.